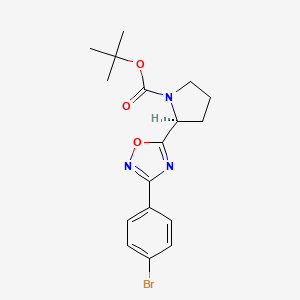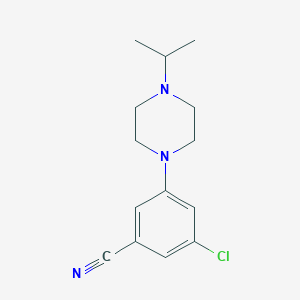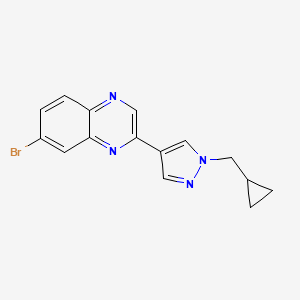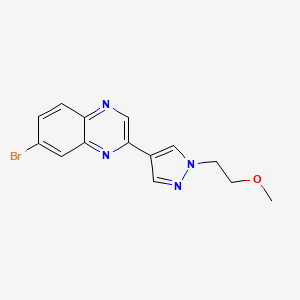
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Übersicht
Beschreibung
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: is a heterocyclic compound that contains both quinoxaline and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline typically begins with 4-bromo-2-nitroaniline as the starting material. The synthetic route involves several key steps, including substitution, reductive cyclization, oxidation, and condensation reactions . For instance, one method involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in the presence of a catalyst such as triethylene diamine (DABCO) and a solvent like tetrahydrofuran .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process involves vacuum concentrating and recrystallizing the residue with ethyl acetate/n-hexane to obtain the final product with a high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Reductive Cyclization: Utilized in the formation of the quinoxaline ring.
Oxidation Reactions: Often used to introduce or modify functional groups.
Common Reagents and Conditions:
Catalysts: Palladium acetate, triethylene diamine (DABCO).
Solvents: Tetrahydrofuran, ethylene glycol dimethyl ether.
Reagents: Cesium carbonate, ethyl acetate, n-hexane.
Major Products: The primary product of these reactions is this compound, which can be further utilized as an intermediate in the synthesis of other complex molecules .
Wissenschaftliche Forschungsanwendungen
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Employed in the development of high-efficiency phosphorescent light-emitting diodes and solar cells.
Wirkmechanismus
The mechanism of action of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is primarily related to its role as an intermediate in the synthesis of erdafitinib. Erdafitinib functions as a pan-fibroblast growth factor receptor (FGFR) inhibitor, targeting FGFR pathways involved in cell proliferation and survival. By inhibiting these pathways, erdafitinib can effectively reduce tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
Quinalphos: An organophosphate insecticide with a quinoxaline structure.
Quizalofop-p-ethyl: A herbicide containing a quinoxaline moiety.
Carbadox: An antibacterial agent used in veterinary medicine.
Mequindox: An antibacterial and growth-promoting agent in livestock.
Olaquindox: Used as a growth promoter in animal feed.
Uniqueness: 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is unique due to its dual quinoxaline and pyrazole structure, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of erdafitinib highlights its importance in medicinal chemistry and pharmaceutical development .
Eigenschaften
IUPAC Name |
7-bromo-2-(1-methylpyrazol-4-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUKVBWZLAROPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine](/img/structure/B8160946.png)
![4-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine](/img/structure/B8160949.png)












